molecular formula C21H17N3O6S B5419989 ethyl 5-(2-furyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-furyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B5419989
M. Wt: 439.4 g/mol
InChI Key: QZWGQHCPFMVGEQ-LFIBNONCSA-N
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Description

This compound is a derivative of pyrimidine, a class of compounds known for their antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization was completed in a single step in a one-pot system in EtOH .


Molecular Structure Analysis

The molecular structure of this compound and similar ones has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structural characterization of fused thiazolopyrimidine is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis .


Chemical Reactions Analysis

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .

Mechanism of Action

The mechanism of action of similar compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl (2E)-5-(furan-2-yl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-3-29-20(26)17-12(2)22-21-23(18(17)15-5-4-10-30-15)19(25)16(31-21)11-13-6-8-14(9-7-13)24(27)28/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWGQHCPFMVGEQ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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